(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one
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Overview
Description
(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Azetidinone Ring: The protected intermediate undergoes cyclization to form the azetidinone ring. This step often involves the use of a strong base like sodium hydride (NaH) and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or silyloxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its azetidinone ring is a key structural motif in many biologically active compounds, including antibiotics and enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s normal function, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Hydroxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one: Similar structure but lacks the benzoyloxy group.
(3R,4R)-4-Benzoyloxy-3-(1-methoxymethyl]ethyl)azetidin-2-one: Similar structure but with a different protecting group.
Uniqueness
(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one is unique due to the presence of both benzoyloxy and tert-butyldimethylsilyloxy groups. These groups provide specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C18H27NO4Si |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] benzoate |
InChI |
InChI=1S/C18H27NO4Si/c1-12(23-24(5,6)18(2,3)4)14-15(20)19-16(14)22-17(21)13-10-8-7-9-11-13/h7-12,14,16H,1-6H3,(H,19,20)/t12-,14+,16-/m1/s1 |
InChI Key |
YNVUWGMRTJMVRR-IVMMDQJWSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1C(NC1=O)OC(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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